molecular formula C11H20N2O2 B8230254 tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

Cat. No.: B8230254
M. Wt: 212.29 g/mol
InChI Key: JFEPYXAQPBPXRI-DJLDLDEBSA-N
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Description

tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate: is a chemical compound that features a tert-butyl group attached to a bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate is used as a protecting group for amines during synthetic procedures. Its stability under various reaction conditions makes it a valuable tool for complex organic syntheses.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.

Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of pharmacologically active compounds. Its structural motif is found in various drugs and therapeutic agents.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate exerts its effects involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The bicyclic structure enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

  • tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate
  • tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

Comparison: While these compounds share a similar core structure, the specific stereochemistry and substituents can significantly impact their chemical properties and applications. This compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of tert-Butyl N-[(1R,4S,6R)-2-azabicyclo[221]heptan-6-yl]carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEPYXAQPBPXRI-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1NC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2C[C@H]1NC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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